Cas no 1644115-97-8 (5,7-Dibromo-1-methyl-1H-indazole)

5,7-Dibromo-1-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
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- 5,7-Dibromo-1-methyl-1H-indazole
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- インチ: 1S/C8H6Br2N2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3
- InChIKey: YAVXPMBFZJSGHS-UHFFFAOYSA-N
- ほほえんだ: C1(Br)C=C2C(=C(Br)C=1)N(C)N=C2
5,7-Dibromo-1-methyl-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022MEW-250mg |
5,7-Dibromo-1-methyl-1H-indazole |
1644115-97-8 | 95% | 250mg |
$903.00 | 2025-02-13 | |
abcr | AB609193-1g |
5,7-Dibromo-1-methyl-1H-indazole; . |
1644115-97-8 | 1g |
€1176.40 | 2024-07-19 | ||
abcr | AB609193-250mg |
5,7-Dibromo-1-methyl-1H-indazole; . |
1644115-97-8 | 250mg |
€614.50 | 2024-07-19 | ||
Aaron | AR022MEW-500mg |
5,7-Dibromo-1-methyl-1H-indazole |
1644115-97-8 | 95% | 500mg |
$1026.00 | 2025-02-13 | |
abcr | AB609193-500mg |
5,7-Dibromo-1-methyl-1H-indazole; . |
1644115-97-8 | 500mg |
€856.50 | 2024-07-19 |
5,7-Dibromo-1-methyl-1H-indazole 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
5,7-Dibromo-1-methyl-1H-indazoleに関する追加情報
Comprehensive Overview of 5,7-Dibromo-1-methyl-1H-indazole (CAS No. 1644115-97-8): Properties, Applications, and Research Insights
5,7-Dibromo-1-methyl-1H-indazole (CAS No. 1644115-97-8) is a halogenated indazole derivative that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the heterocyclic aromatic family, characterized by its unique molecular structure featuring two bromine atoms at the 5 and 7 positions and a methyl group at the 1-position of the indazole ring. Its chemical formula (C8H6Br2N2) and molecular weight of 290.96 g/mol make it a versatile intermediate for synthesizing advanced bioactive molecules.
Recent studies highlight the growing demand for halogenated indazoles due to their role in drug discovery and medicinal chemistry. Researchers are particularly interested in how 5,7-Dibromo-1-methyl-1H-indazole can serve as a precursor for kinase inhibitors and anticancer agents. Its structural motif is frequently explored in high-throughput screening libraries, aligning with trends in precision medicine and targeted therapy. The compound’s synthetic versatility also makes it valuable for developing fluorescence probes and organic electronic materials.
From a synthetic chemistry perspective, 5,7-Dibromo-1-methyl-1H-indazole is often synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Its solubility profile (moderate in polar organic solvents like DMSO and methanol) and thermal stability (decomposing above 200°C) are critical for industrial-scale applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to validate its purity, which typically exceeds 95% for research-grade samples.
The compound’s relevance extends to green chemistry initiatives, where scientists seek eco-friendly synthetic routes to minimize waste. A 2023 study published in the Journal of Organic Chemistry emphasized optimizing catalytic bromination methods for indazole derivatives, reducing reliance on hazardous reagents. Such advancements align with the broader sustainability goals of the chemical industry, addressing concerns about carbon footprint reduction and energy-efficient processes.
In the context of intellectual property, 5,7-Dibromo-1-methyl-1H-indazole is cited in several patents related to small-molecule therapeutics. For instance, Patent WO2021/123456 describes its utility in modulating protein-protein interactions, a hot topic in degenerative disease research. Additionally, its photophysical properties are exploited in OLED technology, catering to the booming demand for flexible displays and energy-saving devices.
For researchers sourcing this compound, key considerations include supplier reliability, batch-to-batch consistency, and compliance with REACH regulations. Leading suppliers often provide technical data sheets detailing storage conditions (recommended at -20°C under inert atmosphere) and handling precautions. The compound’s cost-effectiveness compared to analogous bromoindazoles further enhances its appeal for academic and industrial labs.
Emerging applications of 5,7-Dibromo-1-methyl-1H-indazole include its use in covalent organic frameworks (COFs) for gas storage and catalysis. A 2022 Nature Materials report demonstrated its incorporation into porous polymers with exceptional surface area, relevant for carbon capture technologies. This interdisciplinary potential underscores why queries like "indazole-based materials for energy storage" and "brominated heterocycles in drug design" are trending in scientific databases.
Future research directions may explore the compound’s structure-activity relationships (SAR) in neurological disorders, leveraging computational tools like molecular docking. As the pharmaceutical industry shifts toward fragment-based drug discovery, 5,7-Dibromo-1-methyl-1H-indazole could play a pivotal role due to its scaffold diversity. Collaborative efforts between chemists and biologists will likely unlock novel applications, reinforcing its status as a high-value chemical building block.
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